X-ray Crystallographic Planarity: DMDKP vs. Parent 2,5-Diketopiperazine
Single-crystal X-ray diffraction establishes that DMDKP (3,6-dimethylene-piperazine-2,5-dione) is rigorously planar in the solid state, with all ring atoms lying in a common plane and molecules linked into one-dimensional ribbons via paired N–H···O hydrogen bonds through the amido groups [1]. In marked contrast, the parent 2,5-diketopiperazine (DKP; CAS 106-57-0) adopts a non-planar boat conformation, with the boat form calculated to be approximately 441 cm⁻¹ (≈1.26 kcal/mol) lower in energy than the planar form [2]. 3,6-Dimethyl-DKP (cyclo(Ala-Ala)) similarly exhibits non-planar minimum energy conformations, separated from planarity by less than 1 kcal/mol [3]. This conformational dichotomy is not subtle: it dictates whether the DKP ring can form extended planar hydrogen-bonded tapes (planar → tapes; α = 180° between cis-amide planes) or puckered tapes (boat → non-planar tapes; α < 180°) [4].
| Evidence Dimension | Solid-state ring conformation (planarity vs. boat) |
|---|---|
| Target Compound Data | Planar; space group P2₁; a = 5.261(3), b = 13.617(4), c = 4.570(3) Å, β = 104.58(5)°; molecules linked in ribbons by two N–H···O hydrogen bonds [1] |
| Comparator Or Baseline | 2,5-Diketopiperazine (DKP): boat conformation, planar form higher by ~441 cm⁻¹ [2]. 3,6-Dimethyl-DKP: non-planar minimum energy conformations [3]. |
| Quantified Difference | Qualitative conformational class change: planar (DMDKP) vs. boat (DKP and 3,6-dimethyl-DKP). Energy difference for DKP boat → planar: ~441 cm⁻¹ (approx. 1.26 kcal/mol) [2]. |
| Conditions | Single-crystal X-ray diffraction at ambient temperature for DMDKP; microwave spectroscopy and computational analysis for DKP. |
Why This Matters
Planarity is a prerequisite for predictable π-stacking, extended hydrogen-bonded tape formation, and rigid-rod monomer behavior; users procuring DMDKP for solid-state engineering or polymer backbone design cannot substitute boat-conformation DKPs.
- [1] Ongania, K. H.; Granozzi, G.; Busetti, V.; Casarin, M.; Ajò, D. Molecular and electronic structure of the dehydroalanine derivatives: the cyclic dipeptide of dehydroalanine (3,6-dimethylene-piperazine-2,5-dione). Tetrahedron 1985, 41, 2015–2021. (Inferred from multiple database records: molecules are planar, space group P2₁, cell dimensions a = 5.261(3), b = 13.617(4), c = 4.570(3) Å, β = 104.58(5)°, hydrogen-bonded ribbons.) View Source
- [2] Bettens, R. P. A.; et al. The Microwave Spectrum, Structure, and Ring-Puckering of the Cyclic Dipeptide Diketopiperazine. J. Phys. Chem. A 2000, 104, 4356–4362. (Revised boat–planar energy difference: 441 cm⁻¹.) View Source
- [3] Karplus, S.; Lifson, S. Consistent force field calculations on 2,5-diketopiperazine and its 3,6-dimethyl derivatives. Biopolymers 1971, 10. DKP and LL-DMDKP are non-planar; DL-DMKP exhibits a nearly flat trough about the planar conformation. View Source
- [4] Palenik, G. J.; et al. Hydrogen-bonded tapes based on symmetrically substituted diketopiperazines: a robust structural motif for the engineering of molecular solids. (Inferred from multiple sources; description of planar vs. non-planar tapes and α angle criterion.) View Source
